
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as BuQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuQA belongs to the quinazoline family of compounds and has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Quinazoline Derivatives
Quinazoline derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed considerable cytotoxicity and specific anticancer efficacy against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antitumor Evaluation of Quinazolinone Scaffolds
A novel series of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed, prepared, and evaluated for their extensive-spectrum antitumor efficiency across various tumor subpanels (Mohamed et al., 2016).
Anticonvulsant and Neuroprotective Effects
In the realm of neurology, quinazolinone derivatives have been explored for their anticonvulsant activities. A study synthesized 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides and evaluated them for anticonvulsant effects, revealing weak to moderate efficacy in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020). Additionally, SP-8203, derived from earthworm extracts and containing a quinazolinone structure, showed neuroprotective effects and improved cognitive impairment in ischemic brain injury through modulation of NMDA receptor activity (Noh et al., 2011).
Antibacterial Activity
Quinazolinone derivatives have also demonstrated potential as antibacterial agents. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against various bacteria, suggesting the potential for developing new antibacterial agents (Lu et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-2-3-8-18-15-12-6-4-5-7-13(12)20-17(22-15)25-11-14(23)21-16-19-9-10-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQUQYQNAAWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

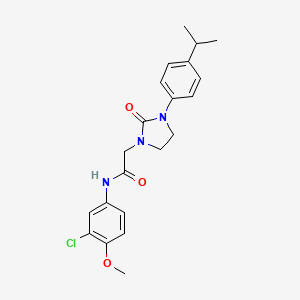
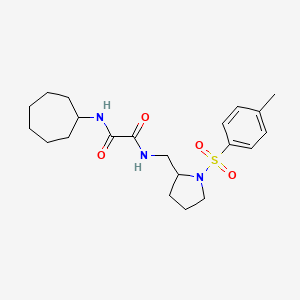
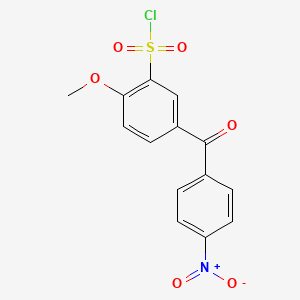
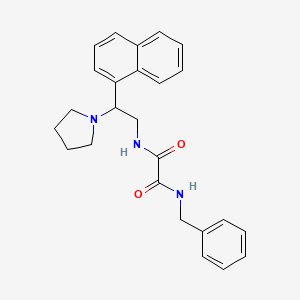
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)
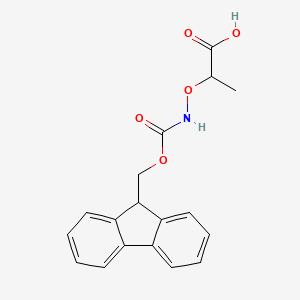


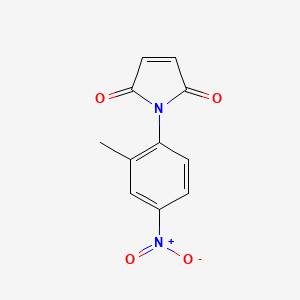
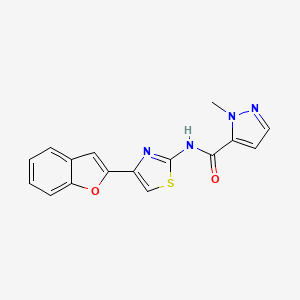
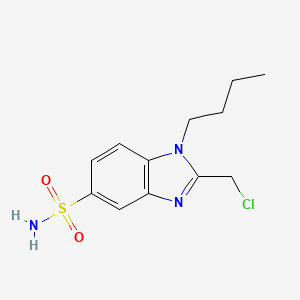
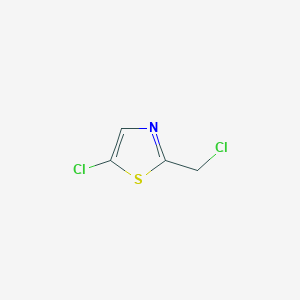
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)
